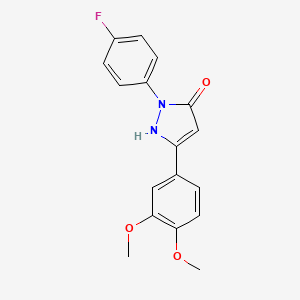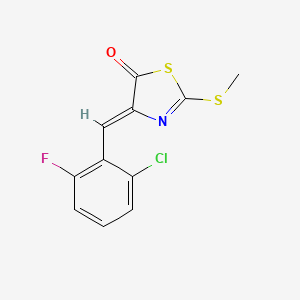![molecular formula C19H26N2O2S2 B4780319 1-[(4-sec-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4780319.png)
1-[(4-sec-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Overview
Description
1-[(4-sec-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, commonly known as SB-408124, is a selective antagonist of the orexin receptor type 1 (OX1R). The orexin system plays a crucial role in regulating sleep-wake cycles, arousal, and feeding behavior. SB-408124 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
Mechanism of Action
SB-408124 works by selectively blocking the 1-[(4-sec-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, which is responsible for the promotion of wakefulness. By blocking this receptor, SB-408124 can increase the duration and quality of sleep. Additionally, SB-408124 has been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Biochemical and Physiological Effects:
Research has shown that SB-408124 can increase the duration and quality of sleep by blocking the this compound. Additionally, SB-408124 has been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Advantages and Limitations for Lab Experiments
The advantages of SB-408124 in lab experiments include its selectivity for the 1-[(4-sec-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine and its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction. The limitations of SB-408124 include its potential side effects and the need for further research to fully understand its mechanism of action.
Future Directions
Future research directions for SB-408124 include investigating its potential therapeutic applications in the treatment of other disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of SB-408124 and to develop more selective and potent 1-[(4-sec-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine antagonists.
Scientific Research Applications
SB-408124 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction. Research has shown that SB-408124 can effectively block the 1-[(4-sec-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, which is responsible for promoting wakefulness and reducing sleep. This makes it a promising candidate for the treatment of insomnia and other sleep disorders.
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-3-16(2)17-6-8-19(9-7-17)25(22,23)21-12-10-20(11-13-21)15-18-5-4-14-24-18/h4-9,14,16H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVYCHMOOQAGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-methylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4780246.png)
![2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4780252.png)
![2-[(4-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4780259.png)
![N-(tert-butyl)-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4780262.png)
![2-{[({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4780269.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4780283.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4780285.png)
![1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B4780293.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4780298.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4780302.png)
![ethyl 3,5,6-trichloro-4-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]pyridine-2-carboxylate](/img/structure/B4780323.png)

![5-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4780344.png)